N,2-dimethylazetidine-2-carboxamide hydrochloride
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Overview
Description
N,2-dimethylazetidine-2-carboxamide hydrochloride is a chemical compound with the molecular formula C6H13ClN2O It is a derivative of azetidine, a four-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2-dimethylazetidine-2-carboxamide hydrochloride typically involves the reaction of azetidine with appropriate reagents to introduce the dimethyl and carboxamide groups. One common method involves the reaction of azetidine with dimethylamine and a carboxylating agent under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N,2-dimethylazetidine-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent.
Major Products Formed
Oxidation: Formation of N,2-dimethylazetidine-2-carboxylic acid.
Reduction: Formation of N,2-dimethylazetidine.
Substitution: Formation of various substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
N,2-dimethylazetidine-2-carboxamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N,2-dimethylazetidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxamide: Lacks the dimethyl substitution, resulting in different chemical properties and reactivity.
N-methylazetidine-2-carboxamide: Contains only one methyl group, leading to variations in its biological activity and applications.
Uniqueness
N,2-dimethylazetidine-2-carboxamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, distinguishing it from other azetidine derivatives.
Properties
CAS No. |
2751620-72-9 |
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Molecular Formula |
C6H13ClN2O |
Molecular Weight |
164.63 g/mol |
IUPAC Name |
N,2-dimethylazetidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C6H12N2O.ClH/c1-6(3-4-8-6)5(9)7-2;/h8H,3-4H2,1-2H3,(H,7,9);1H |
InChI Key |
SXQIPFREKXSGLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN1)C(=O)NC.Cl |
Purity |
95 |
Origin of Product |
United States |
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